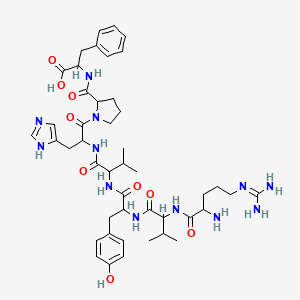
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH is a peptide compound that plays a significant role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is a derivative of angiotensin II, with a substitution at the fourth position by valine. It is known for its vasoconstrictive properties, which means it can narrow blood vessels and increase blood pressure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, phenylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (histidine, valine, tyrosine, valine, arginine).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques like preparative HPLC are employed to ensure high purity.
化学反応の分析
Types of Reactions
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can produce oxo-histidine, while reduction of disulfide bonds yields free thiol groups.
科学的研究の応用
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH involves binding to angiotensin receptors on the surface of cells. This binding triggers a cascade of intracellular events that lead to vasoconstriction, increased blood pressure, and fluid retention. The primary molecular targets are the angiotensin II type 1 (AT1) receptors, which mediate most of the physiological effects of the peptide.
類似化合物との比較
Similar Compounds
Angiotensin II: The parent compound, which has a similar structure but lacks the valine substitution at the fourth position.
Angiotensin I: A precursor to angiotensin II, with a longer peptide chain.
Angiotensin IV: A shorter peptide derived from angiotensin II, with different biological activities.
Uniqueness
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH is unique due to its specific substitution at the fourth position, which can alter its binding affinity and activity compared to other angiotensin peptides. This makes it a valuable tool for studying the structure-activity relationships within the renin-angiotensin system.
特性
分子式 |
C45H64N12O9 |
|---|---|
分子量 |
917.1 g/mol |
IUPAC名 |
2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50) |
InChIキー |
IWPSLQXQAXIQLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



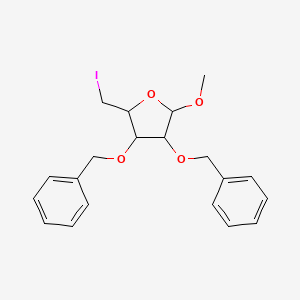
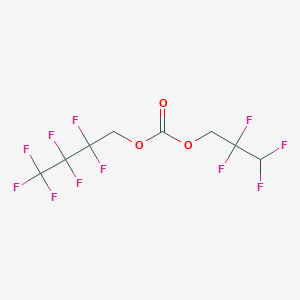

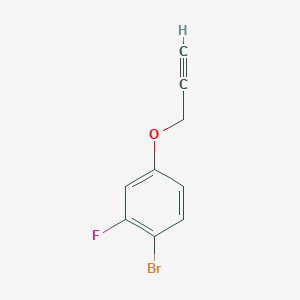
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)

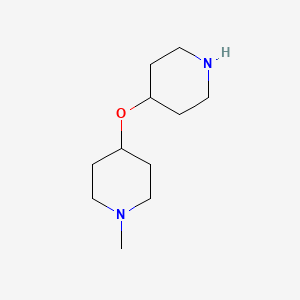

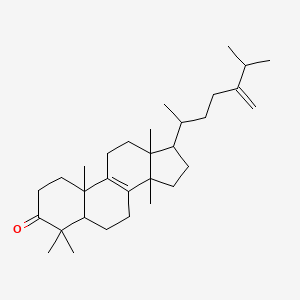
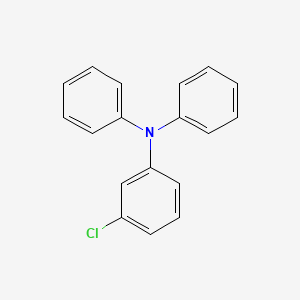

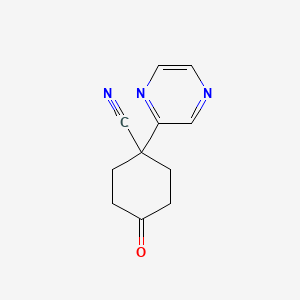
![Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)
